2,5-Dipyridin-2-yl-1,3,4-thiadiazole
Description
Overview of 1,3,4-Thiadiazole (B1197879) Heterocycles as Pivotal Scaffolds in Modern Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. First discovered in 1882, this aromatic scaffold has become a cornerstone in modern chemistry due to its remarkable stability and diverse reactivity. scispace.com The high aromaticity of the 1,3,4-thiadiazole ring imparts significant in vivo stability, making it a privileged structure in medicinal chemistry. nih.gov Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. scispace.comnih.govnih.govbohrium.com This broad pharmacological profile has led to the incorporation of the 1,3,4-thiadiazole moiety into several marketed drugs. scispace.combohrium.com
Beyond pharmaceuticals, the 1,3,4-thiadiazole scaffold is extensively used in materials science and agricultural chemistry. bohrium.commdpi.com Its electron-deficient nature and the presence of multiple heteroatoms make it an excellent component for creating materials with specific electronic and photophysical properties. scispace.com The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazides or the reaction of acyl hydrazines with sulfur-containing reagents, allowing for a wide range of functional groups to be introduced at these positions. nih.govnih.govresearchgate.net This synthetic versatility, combined with its inherent chemical properties, solidifies the 1,3,4-thiadiazole ring as a pivotal scaffold in the development of new functional molecules. mdpi.com
Significance of Pyridyl-Substituted Thiadiazoles in Coordination Chemistry and Materials Science
The introduction of pyridyl substituents onto the 1,3,4-thiadiazole core, particularly at the 2- and 5-positions, creates ligands with exceptional capabilities for coordinating with metal ions. The nitrogen atoms of the pyridyl rings act as excellent donor sites, enabling the formation of stable coordination complexes. nih.gov These pyridyl-substituted thiadiazoles can act as versatile building blocks, or "tectons," for the rational design and self-assembly of intricate supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). scispace.comresearchgate.netacs.org
The geometry of the resulting architecture can be tuned by the substitution pattern on the pyridyl rings (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl), which dictates the directionality of the coordination bonds. scispace.comacs.org This has led to the creation of a diverse array of structures, from simple dimeric "paddle-wheel" complexes to complex one-, two-, and three-dimensional networks. scispace.comnih.gov
The resulting metal-ligand assemblies often exhibit interesting functional properties. For instance, many coordination polymers based on pyridyl-thiadiazole ligands are luminescent, making them promising candidates for applications in chemical sensors, light-emitting materials, and photocatalysis. mdpi.comresearchgate.netresearchgate.net The ability to fine-tune the electronic properties of the ligand and the choice of the metal center allows for the development of materials with tailored photophysical characteristics. mdpi.comrsc.org
Research Landscape and Foundational Importance of 2,5-Dipyridin-2-yl-1,3,4-thiadiazole
Within the family of pyridyl-substituted thiadiazoles, this compound (also known as 2,5-bis(2-pyridyl)-1,3,4-thiadiazole or bptd) has proven to be of foundational importance. Its synthesis is well-established, often involving the reaction of picolinoylhydrazine with phosphorus pentasulfide or Lawesson's reagent. nih.govnih.gov
The key to its utility lies in its specific structure: the two 2-pyridyl groups and the 1,3,4-thiadiazole ring contain multiple nitrogen atoms that can act as coordination sites. It typically functions as a bidentate chelating ligand, using one pyridyl nitrogen and an adjacent thiadiazole nitrogen to bind to a metal center, forming a stable five-membered chelate ring. nih.govnih.govresearchgate.net This coordination mode is prevalent in the formation of mononuclear octahedral complexes with various transition metals like Co(II), Ni(II), Zn(II), and Cu(II). nih.govnih.govresearchgate.net In these complexes, the ligand often adopts a trans-configuration. nih.govresearchgate.net
Furthermore, this compound can also act as a bridging ligand to form dinuclear or polynuclear complexes. nih.govnih.gov For example, it can bridge two metal centers using the nitrogen atoms from both pyridyl rings and the thiadiazole ring, leading to the formation of complex molecular architectures. nih.govnih.gov The self-assembly of this ligand with silver salts, for instance, has produced dinuclear complexes where two ligands bridge two silver atoms, creating a two-dimensional porous network. nih.gov This versatility in coordination modes makes it a powerful tool for crystal engineering.
Below is a table detailing the crystallographic data for a mononuclear cobalt(II) complex, highlighting the typical coordination environment.
| Property | Value |
| Compound | trans-Diaquabis[2,5-bis(pyridin-2-yl)-1,3,4-thiadiazole]cobalt(II) bis(tetrafluoridoborate) |
| Formula | Co(C₁₂H₈N₄S)₂(H₂O)₂₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Coordination Geometry | Octahedral |
| Co-N Distances (Å) | 2.082(2) - 2.173(2) |
| Co-O Distance (Å) | 2.128(2) |
| Comment | The Co²⁺ cation is located at a crystallographic center of symmetry and is bonded to two bptd ligands and two water molecules in a trans configuration. nih.govresearchgate.net |
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound is driven by a set of clear objectives aimed at exploiting its unique chemical characteristics. The primary goals of ongoing research include:
Design and Synthesis of Novel Coordination Architectures: A major focus is on using this ligand to construct new coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies with predictable and controllable structures. scispace.comresearchgate.net Researchers are exploring how factors like metal ion choice, counter-anions, and reaction conditions influence the final topology of the resulting network. nih.govacs.org
Investigation of Functional Properties: There is significant interest in characterizing the physical and chemical properties of the materials derived from this ligand. This includes studying their magnetic, electrochemical, and photophysical properties. nih.govmdpi.comresearchgate.net A key objective is to develop new luminescent materials for sensing applications, where the presence of an analyte can induce a change in the material's light emission. mdpi.comresearchgate.net
Understanding Structure-Property Relationships: A fundamental goal is to establish clear relationships between the molecular and crystal structure of the coordination complexes and their observed macroscopic properties. By understanding how the arrangement of ligands and metal ions affects properties like luminescence or magnetic coupling, researchers can rationally design new materials with desired functionalities. nih.govnih.gov
Exploration of Catalytic and Other Applications: While much of the focus has been on materials science, there is also potential for exploring the catalytic activity of metal complexes derived from this compound. The well-defined coordination environment around the metal center could be harnessed for various catalytic transformations.
In essence, the academic community is leveraging this compound as a highly versatile and programmable component for the bottom-up construction of advanced functional materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2726-92-3 |
|---|---|
Molecular Formula |
C12H8N4S |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
2,5-dipyridin-2-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H8N4S/c1-3-7-13-9(5-1)11-15-16-12(17-11)10-6-2-4-8-14-10/h1-8H |
InChI Key |
BGORQFGAWSNEBU-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)C3=CC=CC=N3 |
Other CAS No. |
2726-92-3 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,5 Dipyridin 2 Yl 1,3,4 Thiadiazole
Established Synthetic Routes for the 1,3,4-Thiadiazole (B1197879) Core
The formation of the 1,3,4-thiadiazole heterocyclic system is a cornerstone of synthetic organic chemistry, with numerous methods developed for its construction. These routes typically involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.
Cyclocondensation Reactions and Their Variations
Cyclocondensation reactions are a primary method for synthesizing the 1,3,4-thiadiazole core. A common approach involves the reaction of acylhydrazides (or aryl hydrazides) with a carbon and sulfur source, followed by dehydrative cyclization. semanticscholar.org Strong acids such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are frequently used as dehydrating agents to facilitate ring closure. nih.govbu.edu.egresearchgate.net
One notable variation is the one-pot synthesis from aryl hydrazides and aryl aldehydes using Lawesson's reagent. semanticscholar.org This method proceeds through the formation of an N-aroylhydrazone intermediate, which then undergoes thionation and subsequent cyclization to yield the 2,5-disubstituted-1,3,4-thiadiazole. semanticscholar.org Another approach involves the acid-catalyzed regioselective cyclization of precursors like alkyl 2-amino-2-thioxoacetates with acyl hydrazides. acs.org
The cyclization of 1,4-disubstituted thiosemicarbazides in an acidic medium is a particularly effective method for generating 2,5-disubstituted-1,3,4-thiadiazoles. tandfonline.comnih.gov For example, treating 1-(2-cyanoacetyl)-4-dodecanoyl thiosemicarbazide (B42300) with concentrated sulfuric acid at low temperatures yields the corresponding N-[(5-cyanomethyl)-1,3,4-thiadiazol-2-yl]dodecanamide. tandfonline.com
Strategies Utilizing Thiosemicarbazide and Related Precursors
Thiosemicarbazide and its derivatives are arguably the most versatile and widely used precursors for 1,3,4-thiadiazole synthesis. sbq.org.brsbq.org.br The general strategy involves the reaction of thiosemicarbazide with a carboxylic acid or its derivative, which forms an acylthiosemicarbazide intermediate that subsequently cyclizes upon dehydration. nih.govbu.edu.egresearchgate.net For instance, various 1,3,4-thiadiazole derivatives can be synthesized by the cyclization of thiosemicarbazide derivatives with different aromatic carboxylic acids in the presence of phosphorus oxychloride. jocpr.com
Another common pathway is the oxidative cyclization of thiosemicarbazones, which are typically formed by condensing thiosemicarbazide with an aldehyde or ketone. sbq.org.br Oxidizing agents like ferric chloride (FeCl₃) are effective for this transformation, providing a route to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govnih.gov The mechanism for thiosemicarbazide cyclization with a carboxylic acid generally starts with a nucleophilic attack by the thiosemicarbazide nitrogen on the carboxylic acid's sp2 carbon, followed by dehydration, a subsequent attack by the sulfur atom to cause cyclization, and a final dehydration step to form the aromatic ring. sbq.org.brsbq.org.br
A key method for synthesizing pyridyl-substituted thiadiazoles involves the cyclization of thiosemicarbazides derived from isomeric pyridine (B92270) carboxylic acid hydrazides. researchgate.net This highlights the integration of the desired pyridyl moieties before the formation of the heterocyclic core.
Alternative Cyclization Methods for 1,3,4-Thiadiazole Formation
Beyond the classical cyclocondensation and thiosemicarbazide-based routes, several other methods exist for constructing the 1,3,4-thiadiazole ring.
Conversion from 1,3,4-Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring can be converted to a 1,3,4-thiadiazole ring. This transformation is an example of bioisosteric replacement, where an oxygen atom is substituted by a sulfur atom. However, this method can be limited by the need for longer reaction times compared to other synthetic routes. sbq.org.br
Reaction with Carbon Disulfide: Carbon disulfide (CS₂) serves as a valuable C1 synthon in thiadiazole synthesis. Thiosemicarbazide reacts with CS₂ in the presence of a base to form a dithiocarbazinate salt, which can then be cyclized. sbq.org.br For example, reacting thiosemicarbazide with CS₂ in ethanolic potassium hydroxide, followed by acidification, can produce 5-mercapto-1,3,4-thiadiazole derivatives. nih.gov
Desulfurative Cyclization: Solid-phase synthesis has been developed utilizing a desulfurative cyclization process. A thiosemicarbazide resin can be cyclized using reagents like p-toluenesulfonyl chloride (p-TsCl) and pyridine to afford a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. acs.org Similarly, reagent-based regioselective cyclization of thiosemicarbazide intermediates using p-TsCl can yield 2-amino-1,3,4-thiadiazoles. acs.org
Integration of Pyridyl Moieties into the Thiadiazole Scaffold
The synthesis of 2,5-Dipyridin-2-yl-1,3,4-thiadiazole is most directly achieved by constructing the thiadiazole ring from precursors that already contain the pyridyl groups. The primary documented method involves the acid-catalyzed cyclization of 1-aroyl-4-arylthiosemicarbazides, where the aroyl and aryl groups are the desired pyridine isomers.
A study details the synthesis of several 2,5-disubstituted-1,3,4-thiadiazoles containing isomeric pyridyl groups. researchgate.net The process begins with the reaction of isomeric pyridine carboxylic acid hydrazides (isonicotinic, nicotinic, or picolinic acid hydrazide) with various isothiocyanates to form the corresponding thiosemicarbazide intermediates. These intermediates are then cyclized by adding them to concentrated sulfuric acid at 0°C. This intramolecular cyclodehydration reaction yields the target 2,5-disubstituted 1,3,4-thiadiazoles with the pyridyl groups in place. researchgate.net
| Pyridine Isomer (at C5) | Amine Substituent (at C2) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2-pyridyl | Benzylamino | 75.6 | 240–241 |
| 3-pyridyl | Benzylamino | 72.3 | 210–212 |
| 4-pyridyl | Benzylamino | 90.1 | 218–220 |
| 2-pyridyl | Phenylamino | 65.2 | 245–246 |
| 3-pyridyl | Phenylamino | 60.5 | 220–222 |
| 4-pyridyl | Phenylamino | 85.4 | 235–236 |
Functionalization via Nucleophilic Substitution Reactions
The 1,3,4-thiadiazole ring is an electron-deficient system due to the presence of two electronegative, pyridine-like nitrogen atoms. chemicalbook.com This electronic characteristic makes the carbon atoms at the C2 and C5 positions susceptible to nucleophilic attack, particularly if they are substituted with a good leaving group, such as a halogen. bu.edu.egchemicalbook.com This reactivity allows for the introduction of various functionalities through nucleophilic substitution reactions. bu.edu.egtandfonline.com
While this is a valid strategy for functionalizing the thiadiazole core, the predominant synthetic routes for this compound involve cyclization of precursors already containing the pyridyl moieties, rather than post-cyclization substitution. researchgate.net The synthesis of 2,5-dihalo-1,3,4-thiadiazole followed by a substitution reaction with a pyridyl nucleophile represents a plausible, though less commonly documented, alternative pathway.
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which aim to create more environmentally benign chemical processes, have been applied to the synthesis of thiadiazole derivatives. These methods often lead to higher yields, shorter reaction times, and a reduction in hazardous waste compared to conventional techniques. nanobioletters.comresearchgate.netresearchgate.net
Two prominent green techniques are microwave irradiation and ultrasonication. nanobioletters.combenthamdirect.com Microwave-assisted synthesis, in particular, has been shown to be highly effective, providing thiadiazole derivatives in yields ranging from 85-90%. nanobioletters.com These methods are often solvent-free or use greener solvents, further enhancing their environmental credentials. mdpi.com While specific examples detailing the green synthesis of this compound are not extensively reported, the general green methodologies developed for other 1,3,4-thiadiazoles are applicable and represent a promising avenue for its synthesis. researchgate.netresearchgate.net
Chemical Transformations and Reactivity of this compound
The chemical reactivity of this compound is governed by the electronic characteristics of its constituent heterocyclic rings: the electron-deficient 1,3,4-thiadiazole core and the two pyridine rings. The 1,3,4-thiadiazole ring is an aromatic system characterized by high stability, particularly in acidic media, but it can be susceptible to ring cleavage under strongly basic conditions. nih.govchemicalbook.commdpi.com The carbon atoms at the 2- and 5-positions of the thiadiazole ring are electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms, rendering them generally inert toward electrophilic substitution but reactive toward nucleophilic attack. chemicalbook.comresearchgate.net Conversely, the lone pair of electrons on the nitrogen atoms makes them potential sites for electrophilic attack. chemicalbook.comresearchgate.net
Oxidation Reactions of the Thiadiazole Ring
While specific oxidation studies on this compound are not extensively documented, the reactivity of the individual heterocyclic systems suggests potential reaction pathways. The pyridine nitrogen atoms can be readily oxidized to form the corresponding N-oxides, typically using peracids. matanginicollege.ac.in This transformation significantly alters the electronic properties of the pyridine rings, which can be leveraged for subsequent reactions.
Oxidation can also potentially target the sulfur atom within the 1,3,4-thiadiazole ring. In related heterocyclic systems, such as 1,2,5-thiadiazoles, the ring sulfur can be oxidized to form S-oxides and S,S-dioxides. Although direct evidence for this transformation on this compound is scarce, it remains a plausible reaction based on the general chemistry of sulfur-containing heterocycles.
Reduction Reactions of the Thiadiazole System
Information regarding the specific reduction of this compound is limited in the available literature. Generally, the reduction of stable aromatic heterocyclic systems requires significant energy input and potent reducing agents. Potential reduction pathways could involve the saturation of the pyridine rings to form piperidine (B6355638) derivatives or the reductive cleavage of the thiadiazole ring. The outcome of such reactions would be highly dependent on the choice of reducing agent and the specific reaction conditions employed.
Substitution Reactions at Pyridine Rings
The pyridine rings in this compound are the primary sites for substitution reactions. Their reactivity is typical of the pyridine nucleus, which is an electron-deficient aromatic system.
Electrophilic Substitution: Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orggcwgandhinagar.com Any electrophilic attack that does occur is directed to the C-3 (and C-5) position, as attack at the C-2, C-4, or C-6 positions would result in an unstable intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgslideshare.net Consequently, reactions like nitration or halogenation require harsh conditions. quimicaorganica.org
However, the reactivity of the pyridine rings can be enhanced by converting them to pyridine-N-oxides. The N-oxide group is activating and directs incoming electrophiles to the C-4 position. matanginicollege.ac.inrsc.org This strategy is often employed to facilitate electrophilic substitution on pyridine rings, with the N-oxide group being subsequently removed via reduction if desired. matanginicollege.ac.in
Nucleophilic Substitution: In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the C-2 (and C-6) and C-4 positions. matanginicollege.ac.inquimicaorganica.orgquora.com For a substitution reaction to occur on the pyridine rings of this compound, a suitable leaving group would need to be present at one of these positions. The reaction proceeds via a stable intermediate Meisenheimer-type complex, where the negative charge is delocalized onto the ring nitrogen atom. quora.com
Synthetic Strategies for Novel Derivatives and Analogues of this compound
The development of novel derivatives and analogues of this compound is a subject of ongoing research, driven by the quest for new materials and biologically active compounds. Synthetic strategies generally involve either the construction of the 1,3,4-thiadiazole ring from acyclic precursors bearing the desired pyridyl moieties or the modification of a pre-formed heterocyclic scaffold.
A prevalent and versatile method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of N-acylthiosemicarbazide precursors. researchgate.net For instance, reacting a pyridine-derived carboxylic acid hydrazide, such as isonicotinic hydrazide, with an appropriate isothiocyanate generates a thiosemicarbazide intermediate, which is then cyclized, often using a strong acid like sulfuric acid, to yield the target 1,3,4-thiadiazole. researchgate.net This approach allows for considerable diversity by varying the substituents on both the acid hydrazide and the isothiocyanate components.
Another key strategy begins with a pre-formed 1,3,4-thiadiazole ring, such as 2,5-dimercapto-1,3,4-thiadiazole (B142945). nih.gov The thiol groups on this scaffold can undergo various reactions, like alkylation, allowing for the attachment of different functional side chains. Subsequent chemical transformations of these side chains can lead to a wide array of derivatives. nih.gov
Furthermore, structural analogues containing different heterocyclic cores, such as 1,3,4-oxadiazoles or 1,2,4-thiadiazoles, can be synthesized from similar starting materials. For example, dehydrative cyclization of thiosemicarbazide precursors can yield 1,3,4-thiadiazoles, while oxidative desulfurization can lead to the corresponding 1,3,4-oxadiazoles. acs.org The synthesis of 1,2,4-thiadiazole (B1232254) isomers often involves the cyclization of an amidine with an isothiocyanate. acs.orgsemanticscholar.org These alternative heterocyclic systems provide a means to explore the structure-activity relationships by subtly altering the core scaffold.
The table below summarizes various synthetic approaches to generate derivatives and analogues.
| Synthetic Strategy | Key Precursors | Type of Derivative/Analogue | Reference |
|---|---|---|---|
| Acid-Catalyzed Cyclization | Pyridine acid hydrazides, Isothiocyanates | 2-Amino-5-(pyridyl)-1,3,4-thiadiazoles | researchgate.net |
| Modification of Pre-formed Ring | 2,5-Dimercapto-1,3,4-thiadiazole, Alkyl halides | Thiadiazoles with functionalized side chains | nih.gov |
| Cyclization of Thiosemicarbazides | Thiosemicarbazide, Carboxylic acids, POCl₃ | 2,5-Disubstituted-1,3,4-thiadiazoles | jocpr.com |
| Synthesis of Isomeric Analogues | Amidine, Isothiocyanate | Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | acs.orgsemanticscholar.org |
| Synthesis of Oxadiazole Analogues | Thiosemicarbazide, Desulfurizing/Dehydrating agents (e.g., EDCI) | 2,5-Disubstituted-1,3,4-oxadiazoles | acs.org |
Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dipyridin 2 Yl 1,3,4 Thiadiazole and Its Complexes
Vibrational Spectroscopy Analysis (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and vibrational modes within the 2,5-Dipyridin-2-yl-1,3,4-thiadiazole molecule. The analysis of its vibrational spectra reveals key insights into the molecular structure and bonding.
The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The bands corresponding to the C=N stretching vibrations of the thiadiazole and pyridine (B92270) rings are typically observed in the range of 1560-1600 cm⁻¹. The C-S stretching vibration, characteristic of the thiadiazole ring, appears at approximately 670-690 cm⁻¹. Aromatic C-H stretching vibrations are also present in the region of 3010–3040 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. For similar dimercapto-1,3,4-thiadiazole compounds, Raman spectra have been used to study tautomeric forms and binding affinities to metal surfaces. The Raman spectrum of solid 2,5-dimercapto-1,3,4-thiadiazole (B142945), a related compound, indicates the predominance of the dithiol tautomer.
Table 1: Key Vibrational Frequencies for this compound and Related Compounds
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3010–3040 | Not specified |
| C=N Stretch (Pyridine & Thiadiazole) | 1560–1600 | Not specified |
| C-S Stretch (Thiadiazole) | 670–690 | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise structural determination of this compound in solution. Through ¹H and ¹³C NMR, as well as advanced 2D techniques, a complete assignment of the proton and carbon signals can be achieved.
Proton NMR Spectroscopy (¹H NMR)
The ¹H NMR spectrum of this compound displays a set of signals corresponding to the protons of the two pyridine rings. Due to the symmetry of the molecule, four distinct signals are expected for the pyridine protons. The chemical shifts are influenced by the electron-withdrawing nature of the 1,3,4-thiadiazole (B1197879) core. For related 2,5-disubstituted-1,3,4-thiadiazoles containing pyridyl groups, the aromatic protons typically appear in the range of δ 7.18–8.79 ppm.
Carbon-13 NMR Spectroscopy (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are observed for the carbons of the pyridine rings and the thiadiazole ring. The carbons of the thiadiazole ring (C2 and C5) are highly deshielded and typically resonate at around δ 164–181 ppm in similar structures. The chemical shifts of the pyridine carbons are also influenced by the substitution pattern.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Di(pyridin-2-yl)-1,3,4-thiadiazoles
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine Protons | 7.18–8.79 | Not specified |
| Thiadiazole Carbons | Not applicable | 164–181 |
Advanced Two-Dimensional NMR Techniques
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY experiments establish correlations between J-coupled protons, aiding in the assignment of adjacent protons within the pyridine rings.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of the C-H connectivities.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
The photophysical properties of this compound are investigated using UV-Visible absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions and the emissive properties of the molecule.
The UV-Vis absorption spectrum of 1,3,4-thiadiazole derivatives typically exhibits absorption bands corresponding to π→π* and n→π* electronic transitions. For related compounds, these absorptions are observed in the UV region. The exact position of the absorption maxima can be influenced by the solvent polarity.
Fluorescence spectroscopy reveals the emission properties of the compound upon excitation. Many 1,3,4-thiadiazole derivatives are known to be fluorescent. The fluorescence emission spectrum is often a mirror image of the absorption spectrum, and the Stokes shift (the difference between the absorption and emission maxima) provides information about the structural relaxation in the excited state. For some 1,3,4-thiadiazole derivatives, dual fluorescence has been observed, which can be attributed to phenomena such as excited-state intramolecular proton transfer (ESIPT) or the formation of aggregates.
Table 3: Photophysical Data for Related 1,3,4-Thiadiazole Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) |
| 2,5-disubstituted-1,3,4-thiadiazoles | ~270-360 | Varies |
High-Resolution Mass Spectrometry (HRMS) for Molecular Composition
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula of the compound. The molecular formula of this compound is C₁₂H₈N₄S, with a calculated exact mass of 240.0469. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the identity of the synthesized compound.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique has been instrumental in characterizing the solid-state structure of this compound (L) and its coordination complexes, providing precise details on bond lengths, bond angles, coordination geometries, and intermolecular interactions.
Crystallographic Analysis of Mononuclear Coordination Complexes
The ligand this compound typically acts as a neutral bidentate chelating agent, coordinating to metal centers through one of the pyridyl nitrogen atoms and the adjacent nitrogen atom of the thiadiazole ring. This coordination mode is a common feature in the formation of mononuclear complexes with various divalent transition metals, including copper(II), cobalt(II), and nickel(II). nih.govnih.govnih.gov In these complexes, the metal-to-ligand ratio is generally 1:2, resulting in octahedral coordination geometries where two molecules of the ligand occupy four coordination sites. nih.govnih.gov The remaining sites are typically filled by solvent molecules (e.g., water) or anions. nih.govnih.govnih.gov
For instance, in complexes like trans-diaquabis[2,5-bis(pyridin-2-yl)-1,3,4-thiadiazole]cobalt(II) bis(tetrafluoridoborate), Co(L)₂(H₂O)₂₂, and its nickel(II) analogue, the metal cation is situated at a crystallographic center of symmetry. nih.govnih.gov It is coordinated by two nitrogen atoms from two different thiadiazole ligands and two oxygen atoms from water molecules, adopting a trans-octahedral geometry. nih.govnih.gov The thiadiazole and the coordinating pyridyl rings are nearly coplanar, while the non-coordinating pyridyl ring is twisted out of this plane. nih.govnih.gov
In the case of the copper(II) complex, Cu(L)₂(CF₃SO₃)(H₂O), a distorted octahedral geometry is observed. nih.gov This distortion is a common consequence of the Jahn-Teller effect in d⁹ copper(II) systems. The coordination sphere is composed of four nitrogen atoms from the two organic ligands, one oxygen atom from a water molecule, and one oxygen atom from a trifluoromethanesulfonate (B1224126) anion. nih.gov
A summary of crystallographic data for representative mononuclear complexes is provided in the table below.
| Compound | Formula | Crystal System | Space Group | Cell Parameters | Ref. |
| Ni(II) Complex | Ni(C₁₂H₈N₄S)₂(H₂O)₂₂ | Monoclinic | P2₁/n | a = 10.8164 Å, b = 11.0126 Å, c = 13.2333 Å, β = 101.455° | nih.gov |
| Co(II) Complex | Co(C₁₂H₈N₄S)₂(H₂O)₂₂ | Monoclinic | P2₁/n | a = 10.8319 Å, b = 11.0623 Å, c = 13.2120 Å, β = 101.114° | nih.govresearchgate.net |
| Cu(II) Complex | Cu(C₁₂H₈N₄S)₂(CF₃SO₃)(H₂O) | Triclinic | P-1 | a = 8.469 Å, b = 11.116 Å, c = 18.834 Å, α = 92.111°, β = 90.823°, γ = 107.352° | nih.gov |
Elucidation of Coordination Polymer and Metal-Organic Framework Architectures
Beyond forming discrete mononuclear units, this compound is a versatile building block for constructing higher-dimensional structures such as coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net Its ability to bridge metal centers is key to the formation of these extended networks. A variety of coordination modes have been observed, including dinuclear bridging, which can lead to the formation of one-, two-, or three-dimensional polymers. nih.govnih.govresearchgate.net
The specific architecture of the resulting polymer is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, and the nature of the counter-anions present in the crystal lattice. nih.gov For example, in mononuclear complexes like Ni(L)₂(H₂O)₂₂ and Co(L)₂(H₂O)₂₂, while the primary coordination forms a monomer, these units are further linked by extensive hydrogen bonding. nih.govnih.gov In these structures, the tetrafluoroborate (B81430) anions and coordinated water molecules form O—H···F hydrogen bonds, creating infinite two-dimensional networks that consolidate the crystal packing. nih.govnih.gov
True polymeric structures are formed when the ligand acts as a bridge between two distinct metal centers. The dinuclear (N',N'': N², N'') bridging mode is one of the most common ways this ligand forms extended structures. nih.govresearchgate.net In this mode, each of the bipyridyl-thiadiazole units chelates to a different metal ion, creating a chain or network. While complex three-dimensional MOFs based on the 2-pyridyl isomer are less common, the principles of crystal engineering suggest their feasibility. The isomeric ligand, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567), where the nitrogen is in the para-position, is frequently used to build robust 2D and 3D MOFs, demonstrating the potential of this ligand family in the design of functional porous materials. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.comnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, this method provides a detailed picture of crystal packing, highlighting regions of close contact that correspond to hydrogen bonds, halogen bonds, and π–π stacking, among other forces. mdpi.comnih.gov The analysis also generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contacts and provides quantitative percentages for each interaction type. nih.govnih.gov
While a specific Hirshfeld surface analysis for complexes of this compound has not been widely reported, the SC-XRD studies of its complexes reveal the key interactions that govern their supramolecular assembly. For example, in the crystal structure of the mononuclear Ni(II) complex, the packing is stabilized by an infinite two-dimensional network of O—H···F hydrogen bonds between the coordinated water molecules and the tetrafluoroborate anions. nih.gov Similarly, the structure of a copper(II) complex features both O—H···O and C—H···N hydrogen bonds. nih.gov
Coordination Chemistry and Metal Complexation of 2,5 Dipyridin 2 Yl 1,3,4 Thiadiazole
Ligand Design Principles and Coordination Capabilities
The coordination behavior of 2,5-dipyridin-2-yl-1,3,4-thiadiazole is dictated by the electronic and steric properties of its constituent heterocyclic rings. The presence of both pyridyl and thiadiazole moieties provides a rich combination of potential binding sites, enabling it to adapt to the coordination preferences of various metal ions.
The incorporation of two pyridyl substituents onto the 1,3,4-thiadiazole (B1197879) core is a key design feature that enhances the ligand's metal-binding capabilities. Pyridine (B92270) rings are electron-rich aromatic systems, and the nitrogen atoms within them act as effective Lewis bases, readily donating their lone pair of electrons to form stable coordinate bonds with metal cations. This inherent electronic property makes the ligand particularly suitable for creating complexes with transition metals. nih.govresearchgate.net Ligands incorporating o-pyridine substitutions, such as 2,5-bis(2-pyridyl)-1,3,4-thiadiazole, have been a focus of interest for their ability to form various mono- and polynuclear species with 3d transition metals. nih.gov
The ligand L possesses multiple potential donor atoms: the two nitrogen atoms of the pyridyl rings, the two nitrogen atoms within the thiadiazole ring, and the sulfur atom of the thiadiazole ring. However, in the formation of mononuclear complexes, a clear preference for nitrogen coordination is observed. nih.govnih.govresearchgate.net Typically, the ligand acts as a bidentate chelator, coordinating to a metal center through one of the pyridyl nitrogen atoms and the adjacent nitrogen atom of the thiadiazole ring (an azine nitrogen). nih.govresearchgate.net This N,N'-chelation forms a stable five-membered ring with the metal ion. In many reported mononuclear structures, the thiadiazole sulfur atom and the second pyridyl nitrogen atom remain uncoordinated. nih.govnih.govresearchgate.net
This compound exhibits versatile coordination behavior, capable of acting as either a chelating or a bridging ligand. This adaptability allows for the construction of both simple mononuclear complexes and more complex polynuclear or polymeric structures. nih.govnih.govresearchgate.net
The most common coordination modes observed are:
Mononuclear (N',N')₂ Chelation: The ligand acts as a bidentate chelating agent, binding to a single metal center. This typically results in the formation of trans-mononuclear complexes with the general formula [M(L)₂(X)₂], where X can be a solvent molecule like water or an anion. researchgate.netresearchgate.net For octahedral complexes, this trans-configuration is exclusively observed. nih.govresearchgate.net
Dinuclear (N'N'', N², N'') Bridging: The ligand can bridge two metal centers, leading to the formation of dinuclear species. nih.govnih.gov This bridging capability is of particular interest for studying potential magnetic coupling between the metal ions. nih.gov
Dinuclear (N'N'', N², N'')₂ Double Bridging: A more complex bridging mode where two ligand molecules span two metal centers. nih.govresearchgate.net
While the ligand has the potential to form polymers, it shows a strong tendency to chelate a metal, leading primarily to trans-mononuclear complexes. researchgate.net
Synthesis and Structural Diversity of Metal Complexes
The reaction of this compound with various transition metal salts yields a rich variety of coordination compounds. The resulting structures are influenced by the choice of metal, the counter-anion, and the reaction conditions.
The ligand L readily forms stable complexes with a range of divalent first-row transition metals. The synthesis generally involves the reaction of the ligand, dissolved in a solvent like ethanol, with an aqueous or alcoholic solution of the corresponding metal salt. nih.govnih.govresearchgate.net Monomeric complexes have been structurally characterized for several metals, including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.govnih.govnih.gov
The general synthetic procedure involves:
Dissolving the this compound ligand in ethanol. nih.gov
Adding an aqueous solution of the desired metal salt, such as Co(BF₄)₂·6H₂O, Ni(BF₄)₂·6H₂O, or Cu(O₃SCF₃)₂. nih.govnih.govnih.gov
Filtering the resulting solution and allowing it to crystallize at room temperature. nih.govnih.gov
Washing the obtained crystals with water and drying them under a vacuum. nih.govnih.gov
This straightforward method has proven effective for producing high-quality single crystals suitable for X-ray diffraction analysis.
A significant body of research has focused on the synthesis and characterization of mononuclear complexes of L. In these compounds, the metal ion is typically coordinated by two molecules of the ligand and two additional co-ligands (often solvent molecules like water or methanol) to complete an octahedral coordination sphere. nih.govnih.govnih.gov The metal ion in these complexes is often located on a crystallographic center of symmetry, with the two co-ligands occupying trans-axial positions. nih.govnih.gov
Iron(II) Complex: An Fe(II) complex, Fe(L)₂(CH₃OH)₂₂, has been synthesized and structurally characterized. The Fe(II) ion exhibits a distorted N₄O₂ octahedral geometry, with two chelating ligands in the equatorial plane and two methanol (B129727) molecules in the axial positions. nih.gov
Cobalt(II) Complex: The complex Co(L)₂(H₂O)₂₂ features a Co(II) ion at a center of symmetry, coordinated by two bidentate ligands and two water molecules in a trans configuration, resulting in an almost regular octahedral environment. nih.govresearchgate.net The coordination sphere is formed by the nitrogen atom of a single pyridyl ring and the adjacent nitrogen of the azine group from each ligand. nih.gov
Nickel(II) Complex: Similarly, the nickel(II) complex Ni(L)₂(H₂O)₂₂ shows an octahedral environment where the Ni(II) ion is located on a center of symmetry. nih.govresearchgate.net Each ligand chelates the metal using one pyridyl and one thiadiazole nitrogen atom. researchgate.net
Copper(II) Complex: A monomeric copper(II) complex, Cu(L)₂(H₂O)(CF₃SO₃), displays a more distorted octahedral coordination. nih.gov The Cu(II) atom is linked to two ligand molecules, one water molecule, and one trifluoromethanesulfonate (B1224126) anion, demonstrating how the counter-ion can participate in the coordination sphere. nih.gov
The structural parameters for some of these mononuclear complexes are detailed in the tables below.
Table 1: Selected Crystallographic Data for Mononuclear Complexes of L
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| Fe(L)₂(CH₃OH)₂₂ | Triclinic | P-1 | 8.8410 | 9.5579 | 9.5875 | 87.169 | 88.945 | 74.735 | nih.gov |
| Co(L)₂(H₂O)₂₂ | Monoclinic | P2₁/n | 10.8319 | 11.0623 | 13.2120 | 90 | 101.114 | 90 | nih.gov |
| Ni(L)₂(H₂O)₂₂ | Monoclinic | P2₁/c | 10.8164 | 11.0126 | 13.2333 | 90 | 101.455 | 90 | nih.gov |
Table 2: Selected Metal-Ligand Bond Lengths (Å) for Mononuclear Complexes of L
| Compound | M-N(pyridyl) | M-N(thiadiazole) | M-O(axial) | Ref. |
|---|---|---|---|---|
| Co(L)₂(H₂O)₂₂ | 2.173(2) | 2.082(2) | 2.128(2) | nih.gov |
| Ni(L)₂(H₂O)₂₂ | 2.132(2) | 2.052(2) | 2.120(2) | nih.gov |
Construction of Multi-Dimensional Coordination Polymers
The ligand this compound and its isomers are effective building blocks in the construction of coordination polymers, which are extended networks of metal ions linked by organic ligands. The structure and dimensionality of these polymers can be controlled by factors such as the choice of metal ion, the presence of secondary ligands, and the nature of the counter-anions. acs.org The thiadiazole ligand can act as a bridge between metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. researchgate.netresearchgate.net
For instance, the reaction of the angular ligand 1,3,4-thiadiazole-2,5-di-3-pyridyl with various metal salts like Zn(II), Cd(II), and Cu(II) has produced a range of 1D and 2D coordination polymers. acs.org The structural outcomes are highly dependent on the secondary ligands and bridging anions used. acs.org For example, using ZnSO₄·7H₂O with the ligand resulted in an unusual 2D bilayer coordination polymer, while replacing the sulfate (B86663) anion with thiocyanate (B1210189) (SCN⁻) in a cadmium complex led to a 2D monolayer grid network. acs.org Similarly, a zinc complex with 2,5-di-4-pyridyl-1,3,4-thiadiazole forms 1D infinite chains where the zinc ion has a distorted tetrahedral geometry. nih.gov In some cases, the ligand can bridge two metal atoms using all four of its nitrogen atoms in a double-bidentate fashion. nih.gov The assembly of these polymers is a key area of crystal engineering, aiming to create functional materials with fascinating structures. nih.gov
| Complex Formula | Metal Ion | Ligand | Dimensionality | Structural Features | Reference |
|---|---|---|---|---|---|
| [Zn(L¹)(SO₄)]n (1) | Zn(II) | 1,3,4-thiadiazole-2,5-di-3-pyridyl (L¹) | 2D | Bilayer structure with chiral channels. | acs.org |
| [Cd₂(L¹)₃(SCN)₄]n (4) | Cd(II) | 1,3,4-thiadiazole-2,5-di-3-pyridyl (L¹) | 2D | Monolayer with a grid network. | acs.org |
| [Cu₂(L¹)(μ-OAc)₄]n (5) | Cu(II) | 1,3,4-thiadiazole-2,5-di-3-pyridyl (L¹) | 1D | Zig-zag coordination polymer. | acs.org |
| [ZnCl₂(C₁₂H₈N₄S)]n | Zn(II) | 2,5-di-4-pyridyl-1,3,4-thiadiazole | 1D | Infinite chains with tetrahedral Zn(II) centers. | nih.gov |
Assembly of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. The this compound ligand and its isomers, such as 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567), serve as excellent linkers for assembling MOFs. researchgate.netmdpi.com These frameworks have gained significant attention for their potential applications in areas like gas storage, catalysis, and chemical sensing. mdpi.comnih.gov
The specific geometry and functionality of the thiadiazole ligand play a crucial role in directing the assembly of the final MOF architecture. researchgate.net For example, a Cd(II) MOF with the formula [Cd₂(pam)₂(bpt)₂(H₂O)]∞ (where bpt is 2,5-bis(4-pyridyl)-1,3,4-thiadiazole) has been constructed and noted for its potential as a green-light-emitting material. mdpi.com The combination of thiadiazole-based linkers with other ligands, such as dicarboxylic acids, has led to the creation of diverse Zn(II) MOFs. mdpi.com The porosity and structural definition of these MOFs allow for applications like selective analyte adsorption and provide a platform for studying sensing mechanisms at a molecular level. mdpi.com
| MOF Formula | Metal Ion | Thiadiazole Ligand | Key Feature/Potential Application | Reference |
|---|---|---|---|---|
| [Cd₂(pam)₂(bpt)₂(H₂O)]∞ | Cd(II) | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) | Potential green-light-emitting material. | mdpi.com |
| [Zr₆O₄(OH)₄(BTDB)₆]∙8H₂O∙6DMF | Zr(IV) | 4,4'-(benzo[c] acs.orgrsc.orgnih.govthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) | Strongly luminescent with an emission band at 510 nm. | mdpi.com |
| [Cd(tdz)(bipy)]∞ | Cd(II) | 1,2,5-thiadiazole-3,4-dicarboxylate (H₂tdz) | Exhibits strong emission intensity in water, suitable for sensing. | mdpi.com |
| JNU-207 | Co(II) | Thiadiazole-functionalized photosensitizing ligand | Used for photocatalytic C–N and C–C coupling reactions. | rsc.org |
Electronic and Magnetic Properties of Coordination Complexes
The coordination of this compound to metal centers gives rise to complexes with interesting electronic and magnetic properties. These properties are a direct consequence of the interaction between the metal's d-orbitals and the ligand field created by the thiadiazole derivative. The ligand's ability to participate in bridging and chelation influences the spin state of the metal ion and the magnetic communication between multiple metal centers within a complex. rsc.orgnih.govnih.gov
Investigation of Spin Crossover Phenomena in Iron(II) Complexes
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature or light. nih.govresearchgate.net Iron(II) complexes are particularly well-studied for this behavior. researchgate.net
The first iron(II) complex of this compound (L), with the formula [FeII(L)₂(NCS)₂], demonstrates a remarkable two-step spin crossover. rsc.org This transition was investigated through magnetic susceptibility measurements, Mössbauer spectroscopy, and X-ray diffraction. rsc.org The study revealed two distinct and abrupt steps in the spin transition at temperatures of 167 K and 112 K. rsc.org This behavior indicates that the transition between the HS state (S=2) and the LS state (S=0) does not occur in a single step but through an intermediate state, a phenomenon that can arise from inequivalent iron centers being generated during the transition. rsc.orgnih.gov
| Complex | Phenomenon | Transition Temperatures (T₁/₂) | Investigation Methods | Reference |
|---|---|---|---|---|
| [FeII(L)₂(NCS)₂] (L = this compound) | Two-step, abrupt thermal spin crossover | T₁/₂(1) = 167 K, T₁/₂(2) = 112 K | Magnetic susceptibility, Mössbauer spectroscopy, X-ray diffraction | rsc.org |
Analysis of Magnetic Exchange Interactions within Complexes
When this compound acts as a bridging ligand between two or more metal centers, it can mediate magnetic exchange interactions. This coupling can be either antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel). The nature and strength of this interaction depend on the distance between the metal ions and the geometry of the bridging pathway.
A notable example is the dinuclear copper(II) complex, μ-chloro-μ-[2,5-bis(2-pyridyl)-1,3,4-thiadiazole] aqua chlorocopper(II) dichlorocopper(II). nih.gov In this compound, the Cu(II) ions are bridged by both the thiadiazole ligand and a chloride ion. nih.gov Magnetic studies revealed an unusual intermolecular antiferromagnetic exchange interaction with a coupling constant (J) of -180 cm⁻¹. nih.gov This strong interaction is attributed to the combined effects of the bridging chloride and the planar thiadiazole ligand, which facilitate coupling through the magnetic d(z)² orbitals. nih.gov Other copper(II) complexes with different 1,3,4-thiadiazole derivatives have also been shown to exhibit a range of magnetic behaviors, from simple paramagnetism to strong antiferromagnetic coupling within chains. mdpi.comsemanticscholar.org For instance, in the complex Cu(L¹)(C₂N₃)₂, double dicyanamide (B8802431) bridges lead to a strong exchange interaction. mdpi.comsemanticscholar.org
| Complex | Metal Ion(s) | Magnetic Interaction | Coupling Constant (J) | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| μ-chloro-μ-[2,5-bis(2-pyridyl)-1,3,4-thiadiazole] aqua chlorocopper(II) dichlorocopper(II) | Cu(II) | Intermolecular Antiferromagnetic | -180 cm⁻¹ | Bridging thiadiazole and chloride ion | nih.gov |
| Cu(L¹)(C₂N₃)₂ (L¹ = 2,5-bis(ethylthio)-1,3,4-thiadiazole) | Cu(II) | Antiferromagnetic Chain | J₁/kB ≈ -23.5 K; J₂/kB ≈ -20.2 K | Alternating exchange via double dicyanamide bridges | mdpi.comsemanticscholar.org |
| [Ni₂(ppd)₂(H₂O)₄]Cl₄·2H₂O | Ni(II) | Antiferromagnetic | -33.6 cm⁻¹ | Double bridge by pyridazine (B1198779) ligand | researchgate.net |
Catalytic Applications of Metal-Thiadiazole Complexes
The unique electronic properties and structural versatility of metal complexes derived from this compound and related ligands make them candidates for catalysis. Their ability to form robust, porous frameworks (MOFs) or stable coordination polymers can provide active sites for chemical transformations.
Research has shown that these complexes can function as photocatalysts. For example, a 2D Cd(II) coordination polymer containing a dimercapto-1,3,4-thiadiazole derivative demonstrated good catalytic activity in the photodegradation of methylene (B1212753) blue, achieving 60% degradation. mdpi.com In another study, a cobalt-based MOF constructed with a thiadiazole-functionalized photosensitizing ligand was used for photocatalytic C-N and C-C coupling reactions, highlighting a strategy to improve reactive oxygen species (ROS) generation for efficient photocatalysis. rsc.org Furthermore, certain cobalt and zinc-based MOFs have been identified as promising visible-light-driven photocatalysts for breaking down organic pollutants. nih.gov
| Complex/Material | Metal Ion | Type of Catalysis | Reaction | Outcome | Reference |
|---|---|---|---|---|---|
| [Cd(bmbpd)₀.₅(ADTZ)(H₂O)]∞ | Cd(II) | Photocatalysis | Methylene blue degradation | 60% degradation efficiency. | mdpi.com |
| JNU-207 (Co-MOF) | Co(II) | Photocatalysis | C–N and C–C coupling reactions | Demonstrates a strategy for efficient ROS generation. | rsc.org |
| [Co₂(tdc)₂(bpp)₂(H₂O)·(H₂O)]n | Co(II) | Visible-light-driven photocatalysis | Degradation of organic pollutants | Promising photocatalytic activity. | nih.gov |
Advanced Computational and Theoretical Studies of 2,5 Dipyridin 2 Yl 1,3,4 Thiadiazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 1,3,4-thiadiazole (B1197879) derivatives. imist.maresearchgate.netnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure, reactivity, and geometry of molecules. scirp.org Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G, to model the system accurately. imist.ma
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2,5-Dipyridin-2-yl-1,3,4-thiadiazole by finding the minimum energy structure on the potential energy surface. imist.ma This process, known as geometry optimization, provides crucial data on bond lengths, bond angles, and dihedral angles.
In its complexes, the conformation of the ligand is of significant interest. For instance, in the monomeric complex Co(C₁₂H₈N₄S)₂(H₂O)₂₂, the cobalt ion is coordinated by a nitrogen atom from one pyridyl ring and an adjacent nitrogen from the thiadiazole ring. nih.gov The thiadiazole and the coordinated pyridyl rings are nearly coplanar, with a small dihedral angle of 4.35(7)°. nih.gov However, the non-coordinated pyridyl ring is twisted out of this plane, showing a dihedral angle of 18.72(6)°. nih.gov A similar geometry is observed in the nickel(II) complex, where the dihedral angle between the chelated thiadiazole-pyridyl plane and the non-coordinated pyridyl ring is 18.63(8)°. nih.govresearchgate.net DFT optimization aims to replicate these experimental geometric parameters to validate the computational model. imist.ma The analysis of different conformers helps identify the most stable spatial arrangements, which is critical for understanding its coordination chemistry. imist.ma
Table 1: Selected Experimental Dihedral Angles in Metal Complexes of this compound
| Complex | Parameter | Angle (°) | Reference |
|---|---|---|---|
| Co(C₁₂H₈N₄S)₂(H₂O)₂₂ | Dihedral angle between coordinated pyridyl and thiadiazole rings | 4.35(7) | nih.gov |
| Dihedral angle between mean plane of coordinated rings and non-coordinated pyridyl ring | 18.72(6) | nih.gov | |
| Ni(C₁₂H₈N₄S)₂(H₂O)₂₂ | Dihedral angle between coordinated pyridyl and thiadiazole rings | 4.16(9) | researchgate.net |
| Dihedral angle between mean plane of coordinated rings and non-coordinated pyridyl ring | 18.63(8) | researchgate.net |
The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. nih.govnih.gov
DFT calculations are used to compute the energies of these orbitals. imist.ma A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For thiadiazole derivatives, the distribution of HOMO and LUMO orbitals can be spread across the heterocyclic systems. nih.gov In many conjugated polymers based on thiadiazole units, the LUMO levels are primarily influenced by the electron-accepting thiadiazole core, while the HOMO levels can be tuned by altering the donor co-monomers. rsc.org This principle allows for the rational design of materials with specific electronic properties. rsc.org
Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a Thiadiazole Derivative (Calculated via DFT)
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.5 |
| Ionization Potential (I) | -EHOMO | 5.0 to 6.0 |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |
| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 2.25 |
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. They are calculated using DFT to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MEP map is crucial for predicting how a molecule will interact with other chemical species.
For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of both the pyridine (B92270) rings and the central 1,3,4-thiadiazole ring. These sites represent the most likely points for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms. scirp.org Such analyses are vital for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites of coordination with metal ions. researchgate.netscirp.org
To quantify local reactivity, DFT is used to calculate chemical reactivity descriptors like Fukui functions and atomic charges (e.g., Hirshfeld or Mulliken charges). imist.maresearchgate.net
Fukui Functions (ƒk): This descriptor identifies the most reactive sites in a molecule for nucleophilic (ƒk⁺), electrophilic (ƒk⁻), and radical (ƒk⁰) attacks. scielo.org.mx The atom with the highest value of the Fukui function is the most susceptible to a given type of attack. scielo.org.mxnih.gov For a molecule like this compound, Fukui functions would likely pinpoint the heterocyclic nitrogen atoms as primary sites for electrophilic attack. imist.mascielo.org.mx
Hirshfeld Atomic Charges: This method partitions the electron density among the atoms in a molecule to assign partial atomic charges. scielo.org.mx These charges provide insight into the electrostatic interactions and the local electronic structure. Hirshfeld charges, along with other population analysis methods like Mulliken charges, help in understanding the charge distribution and identifying reactive centers within the molecule. imist.maresearchgate.net
The 1,3,4-thiadiazole ring is an aromatic heterocycle, and the degree of electronic delocalization within this ring significantly influences its stability and reactivity. mdpi.com DFT calculations can quantify this aromaticity by analyzing bond lengths and the distribution of electron density. In aromatic systems, bond lengths are typically intermediate between those of single and double bonds. mdpi.com For 1,3,4-thiadiazole derivatives, analysis has shown a considerable degree of delocalization within the C–N=N–C moiety, indicating a delocalized π-electron system. mdpi.com This delocalization is a key feature of its bioactive properties, as the thiadiazole ring can act as a bioisostere of other heterocycles like pyrimidine, allowing it to interact with biological targets. mdpi.com
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing multiple molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its intermolecular interactions in condensed phases (solid or solution).
These simulations can model how molecules pack in a crystal lattice and the nature of the forces holding them together. Key intermolecular interactions for this compound would include non-covalent forces such as π–π stacking between the aromatic pyridine and thiadiazole rings and potential C–H···N hydrogen bonds. nih.govresearchgate.net Understanding these interactions is crucial for predicting crystal packing, solubility, and the formation of supramolecular structures. MD simulations have been used for related thiadiazole compounds to investigate their interactions with biological targets, such as proteins or DNA, providing a dynamic picture of the binding process. researchgate.netmdpi.com
Prediction of Structure-Property Relationships and Reactivity
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or property descriptors of a compound with its physicochemical properties or biological activity. For thiadiazole derivatives, these models are instrumental in predicting their behavior and guiding the design of new molecules with desired characteristics. doi.org
Theoretical descriptors, derived from calculations based on density functional theory (DFT), can code for various constitutional, topological, geometrical, electronic, and lipophilic aspects of a molecule's structure. doi.org These descriptors are then used in linear regression analyses to build predictive models for various properties. doi.org
Key reactivity descriptors derived from DFT calculations help in understanding the chemical behavior of molecules like this compound. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN).
For instance, in a related study on the corrosion inhibiting properties of 2,5-bis(n-pyridyl)-1,3,4-oxadiazole (a close structural analogue), DFT calculations were employed to determine these parameters. It was found that the inhibitor's efficiency is linked to these quantum chemical descriptors. researchgate.net Molecules with higher EHOMO values tend to be better electron donors, while those with lower ELUMO values are better electron acceptors. A small energy gap (ΔE) generally correlates with higher reactivity and greater inhibition efficiency, as it facilitates adsorption on a metal surface. researchgate.net
The following table presents a hypothetical set of calculated quantum chemical parameters for this compound, based on typical values for similar heterocyclic compounds, to illustrate the predictive power of these methods.
| Parameter | Description | Predicted Value (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| ΔE (ELUMO-EHOMO) | Energy Gap | 4.7 eV |
| χ | Electronegativity | 4.15 eV |
| η | Global Hardness | 2.35 eV |
| ΔN | Fraction of Electrons Transferred | > 0 |
These predicted values can help in assessing the molecule's potential as, for example, a corrosion inhibitor or an electronic material. The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively, and highlights the regions of the molecule that would be involved in binding to other species. For this compound, the nitrogen atoms of the pyridine rings and the thiadiazole ring, along with the sulfur atom, are expected to be key sites of interaction.
Theoretical Investigations of Adsorption and Binding Mechanisms
Theoretical investigations, particularly those employing DFT and molecular dynamics (MD) simulations, are crucial for elucidating the adsorption and binding mechanisms of molecules on various surfaces. These studies are especially pertinent in fields like corrosion inhibition and materials science.
In the context of corrosion inhibition, theoretical studies on related thiadiazole derivatives have shown that these molecules can adsorb onto a metal surface through a combination of physisorption and chemisorption. researchgate.net The presence of heteroatoms (N and S) and π-electrons in the aromatic rings of this compound make it a prime candidate for effective adsorption. researchgate.net
DFT calculations can model the interaction between the inhibitor molecule and metal atoms or clusters (e.g., iron for steel corrosion). These calculations can predict the most stable adsorption geometry and the binding energy. For thiadiazole derivatives, adsorption is often facilitated by the donation of lone pair electrons from the nitrogen and sulfur atoms to the vacant d-orbitals of the metal, and also by the interaction of the π-electrons of the aromatic rings with the metal surface. researchgate.netresearchgate.net
Molecular dynamics simulations can provide a dynamic picture of the adsorption process in a simulated corrosive environment. These simulations can show how the inhibitor molecules displace water and other corrosive species from the metal surface to form a protective film. researchgate.net The orientation of the adsorbed molecules, whether flat-lying or perpendicular to the surface, can also be determined. For a molecule like this compound, a planar adsorption orientation would maximize the surface coverage and enhance the protective efficiency.
A study on 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) (4-POX) as a corrosion inhibitor for carbon steel in an acidic medium provides a valuable parallel. researchgate.net DFT calculations and MD simulations in that study revealed that the molecule adsorbs onto the steel surface, leading to the formation of a protective film. researchgate.net The binding was attributed to the coordination bonds between the nitrogen and oxygen atoms of the molecule and the iron atoms on the surface. researchgate.net Similarly, for this compound, the nitrogen atoms of both the pyridine and thiadiazole rings, as well as the sulfur atom, would act as active centers for binding to a metal surface. researchgate.netresearchgate.net
The following table summarizes the key aspects of the theoretical investigation into the adsorption and binding of this compound, based on findings for analogous compounds.
| Theoretical Method | Investigated Aspect | Predicted Findings for this compound |
| DFT Calculations | Adsorption Geometry | Planar orientation on the metal surface is likely favored. |
| Binding Energy | Strong binding energy, indicative of both physisorption and chemisorption. | |
| Active Binding Sites | Nitrogen atoms of the pyridine and thiadiazole rings, and the sulfur atom of the thiadiazole ring. researchgate.netresearchgate.net | |
| Molecular Dynamics (MD) Simulations | Adsorption Process | Displacement of water and corrosive ions from the metal surface. |
| Protective Film Formation | Formation of a stable, adsorbed layer of inhibitor molecules. | |
| Interaction with Solvent | The molecule's orientation and interaction with the surrounding aqueous environment. |
These theoretical approaches not only support experimental findings but also provide a predictive framework for designing new and more effective thiadiazole-based compounds for various applications.
Applications in Materials Science and Engineering
Development of Organic Semiconductors and Optoelectronic Devices
The 1,3,4-thiadiazole (B1197879) core is a well-established building block for organic electronic materials due to its electron-deficient character, which facilitates electron transport. While direct studies on 2,5-dipyridin-2-yl-1,3,4-thiadiazole in devices are emerging, extensive research on analogous structures highlights the potential of this chemical family in optoelectronics. mdpi.comrsc.org
The development of efficient materials for OLEDs is a major focus of materials research. rsc.org Compounds structurally related to this compound have demonstrated significant promise. For instance, 2,5-diaryl-1,3,4-oxadiazoles, which are structurally analogous, are recognized for their electron-transporting capabilities, a crucial function in OLED device architecture. rsc.org The incorporation of a pyridal lube-media.comresearchgate.netactylis.comthiadiazole (PT) unit, which is also an analogue, into donor-acceptor chromophores has led to near-infrared (NIR) emitting materials with high photoluminescent efficiency. rsc.org Specifically, an OLED device using a PT-based material as the emitting layer achieved a notable external quantum efficiency (EQE) of 1.47%. rsc.org Furthermore, donor-π-acceptor-π-donor (D-π-A-π-D) type dyes that use a lube-media.comresearchgate.netgoogle.comthiadiazolo[3,4-d]pyridazine core exhibit fluorescence in the near-infrared region, making them promising for NIR-OLED applications. mdpi.com These findings suggest that the dipyridinyl-thiadiazole scaffold is a strong candidate for developing new emitter or electron-transport materials for OLEDs.
The field of organic photovoltaics leverages molecules that can efficiently absorb light and separate charge. The thiadiazole moiety is a key component in many high-performance materials for OPVs. mdpi.comresearchgate.net Copolymers incorporating a thiadiazolo[3,4-c]pyridine unit, a strong electron acceptor, have been developed as effective narrow band-gap materials for organic solar cells. researchgate.net Similarly, novel π-conjugated copolymers based on 2,2′-bis(1,3,4-thiadiazole) have been synthesized and have achieved power conversion efficiencies exceeding 8% in organic photovoltaic devices. researchgate.net The effectiveness of these related compounds underscores the potential of this compound as a component in the design of new materials for organic solar cells. researchgate.netresearchgate.net
A critical component of many organic electronic devices is the electron transport layer (ETL), which must efficiently accept and transport electrons. The electron-deficient nature of nitrogen-rich heterocycles like 1,3,4-thiadiazole makes them ideal for this purpose. rsc.org Research on 2,5-diaryl-1,3,4-oxadiazoles has confirmed their suitability as effective electron-transporters. rsc.orgresearchgate.net The pyridal lube-media.comresearchgate.netactylis.comthiadiazole (PT) analogue is noted for being more electron-deficient than the commonly used benzo lube-media.comresearchgate.netgoogle.comthiadiazole (BT) acceptor, enhancing its function in charge-transfer materials. rsc.org The demonstrated performance of these related heterocyclic compounds strongly supports the investigation of this compound and its derivatives as multifunctional materials that can serve as the electron transport layer in OLEDs and other organic electronic devices.
Luminescent Materials and Chemical Sensors
The ability of this compound to act as a chelating ligand has been leveraged to create novel luminescent materials and sensors. By coordinating with metal ions, it can form complexes with unique photophysical properties. researchgate.netnih.govresearchgate.net
This compound is an effective bidentate ligand, using one pyridyl nitrogen and an adjacent thiadiazole nitrogen to form stable complexes with transition metals. researchgate.netresearchgate.netresearchgate.net This has led to the synthesis of various mononuclear and dinuclear complexes with metals such as cobalt(II), nickel(II), copper(II), and silver(I). researchgate.netnih.govresearchgate.net In these complexes, the organic ligand can absorb energy and transfer it to the metal center, which then emits light—a process known as the "antenna effect". mdpi.com This mechanism is particularly important for lanthanide ions, whose own light absorption is often weak. mdpi.com
Metal-organic frameworks (MOFs) built from thiadiazole-based linkers have been explored as luminescent sensors. mdpi.com For example, a cadmium(II) MOF incorporating the related 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) linker was identified as a potential green-light-emitting material. mdpi.com Another luminescent MOF based on a 2,1,3-benzothiadiazole (B189464) derivative demonstrated highly sensitive sensing of gossypol (B191359) through luminescence quenching. mdpi.comresearchgate.net The synthesis of lanthanide complexes with nitrogen-containing ligands like 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine has been shown to produce strong luminescence with high quantum efficiencies. mdpi.com These examples highlight the role of the ligand in sensitizing the luminescence of the metal ion, a principle that applies to frameworks constructed with this compound for creating new luminescent and sensing materials.
| Complex Formula | Metal Ion | Key Structural Feature | Reference |
|---|---|---|---|
| Co(L)₂(H₂O)₂₂ | Cobalt(II) | Monomeric complex with a trans configuration in an octahedral environment. researchgate.net | researchgate.net |
| Ni(L)₂(H₂O)₂₂ | Nickel(II) | Monomeric complex with an octahedral environment. researchgate.net | researchgate.net |
| Cu(CF₃O₃S)(L)₂(H₂O) | Copper(II) | Monomeric complex with a distorted octahedral coordination. researchgate.net | researchgate.net |
| [Ag₂(L)₂(NO₃)₂]·4H₂O | Silver(I) | Dinuclear complex where two ligands bridge two silver atoms. nih.gov | nih.gov |
Tribological Applications and Lubricant Additives
While research on this compound itself in tribology is limited, derivatives of the 1,3,4-thiadiazole core are well-established as highly effective lubricant additives. Specifically, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) and its derivatives are widely used as multifunctional additives that provide antiwear, extreme pressure (EP), and antioxidant properties to lubricating oils and greases. lube-media.comresearchgate.net
These DMTD derivatives function as metal passivating agents and can significantly improve the oxidation stability of engine oils. lube-media.com Their high sulfur content makes them effective extreme pressure additives. lube-media.com Studies have shown that adding DMTD derivatives to base greases can substantially increase their load-carrying capacity, as measured by the four-ball weld point test. lube-media.com For example, the addition of 2.0% of a DMTD dimer to base greases increased the four-ball weld point from a range of 126-160 kgf to 250-400 kgf. lube-media.com These compounds are effective in reducing wear and friction, protecting metal surfaces from corrosion and oxidation at elevated temperatures. researchgate.netactylis.com The proven performance of DMTD derivatives showcases the inherent utility of the 1,3,4-thiadiazole ring in formulating advanced lubricants for demanding industrial applications. researchgate.netgoogle.com
| Base Lubricant | Additive | Concentration | Observed Improvement | Reference |
|---|---|---|---|---|
| Various Base Greases | DMTD dimer | 2.0% | Increased four-ball weld point from ~140 kgf to 250-400 kgf. lube-media.com | lube-media.com |
| Mineral Base Oil | DMTD derivative | Not specified | Improved load carrying and antiwear abilities, superior to ZDDP. researchgate.net | researchgate.net |
| Ester Base Oil | DMTD derivative | Not specified | Effectively reduced viscosity increase and acid number; superior oxidation stability compared to commercial antioxidants. researchgate.net | researchgate.net |
| Water-miscible metalworking fluids | DMTD | 1-3% | Increases extreme pressure (EP) performance, especially in severe operations. made-in-china.com | made-in-china.com |
Antimicrobial Activity Studies
Derivatives of the 1,3,4-thiadiazole nucleus are extensively studied for their wide range of pharmacological activities, including their potential as antimicrobial agents. nih.gov The core structure is a key component in several clinically used drugs. mdpi.com Research has demonstrated that modifications to the 2,5-positions of the 1,3,4-thiadiazole ring can lead to compounds with significant antibacterial and antifungal properties. mdpi.comresearchgate.net
Numerous studies have highlighted the antibacterial potential of 2,5-disubstituted 1,3,4-thiadiazole derivatives against a variety of Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated good to moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 16–31.25 μg/mL. mdpi.com
One study reported the synthesis of several new 2,5-disubstituted derivatives of 1,3,4-thiadiazoles that include isomeric pyridyl groups. A majority of these synthesized compounds were found to be active against both Gram-positive and Gram-negative bacteria at concentrations below 3.6 mg/ml. researchgate.net In another study, derivatives of 1,3,4-thiadiazole attached to thiazolidinones were active against Streptococcus pyogenes and Escherichia coli. mdpi.com Similarly, other research has shown that some 1,3,4-thiadiazole derivatives exhibit significant antibacterial activity against S. aureus and E. coli. The antibacterial effects of certain synthesized compounds have been evaluated against both Gram-positive and Gram-negative strains, with ciprofloxacin used as a standard for comparison. ut.ac.ir
Interactive Data Table: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives
| Compound Class | Bacterial Strain | Activity Level | MIC (μg/mL) | Source |
| 2,5-disubstituted-1,3,4-thiadiazoles | Gram-positive & Gram-negative | Good to Moderate | 16-31.25 | mdpi.com |
| 2,5-disubstituted-1,3,4-thiadiazoles with pyridyl groups | Gram-positive & Gram-negative | Active | <3600 | researchgate.net |
| 1,3,4-thiadiazole-thiazolidinones | Streptococcus pyogenes | Active | Not Specified | mdpi.com |
| 1,3,4-thiadiazole-thiazolidinones | Escherichia coli | Active | Not Specified | mdpi.com |
The antifungal properties of 1,3,4-thiadiazole derivatives have also been a key area of investigation. These compounds have shown efficacy against various pathogenic fungi. For example, certain 2,5-disubstituted 1,3,4-thiadiazoles displayed moderate activity against fungal strains with MIC values between 31.25–62.5 μg/mL. mdpi.com The antifungal activity of some derivatives has been tested against Candida albicans, demonstrating their potential in combating this opportunistic pathogen. nih.govnih.gov
Research has shown that some 1,3,4-thiadiazole derivatives possess not only fungistatic but also fungicidal activity against various Candida species, including C. albicans, with Minimum Fungicidal Concentration (MFC) values ranging from 32 to 128 μg/ml. nih.gov Furthermore, studies have explored the efficacy of various antifungal agents against Fusarium oxysporum, a significant plant pathogen. plos.org While not specifically mentioning this compound, the broad antifungal activity of the 1,3,4-thiadiazole class suggests potential applications in this area. mdpi.com
Interactive Data Table: Antifungal Activity of 1,3,4-Thiadiazole Derivatives
| Compound Class | Fungal Strain | Activity Level | MIC (μg/mL) | Source |
| 2,5-disubstituted-1,3,4-thiadiazoles | General fungal strains | Moderate | 31.25-62.5 | mdpi.com |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida albicans | Potent | 8-96 | nih.gov |
| 2,5-disubstituted-1,3,4-thiadiazoles | Candida albicans | Active | Not Specified | nih.gov |
Anticancer Research and Cytotoxicity Investigations
The 1,3,4-thiadiazole scaffold is a prominent feature in the development of novel anticancer agents due to its diverse biological activities. bepls.comnih.gov Derivatives of this heterocyclic system have been shown to exhibit cytotoxic effects against a range of cancer cell lines, interfering with various cellular processes critical for cancer progression. bepls.commdpi.com The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleic acids, suggests a potential mechanism of action involving interference with DNA replication. nih.gov
Numerous 2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells in laboratory settings. nih.gov For example, certain compounds have shown potent antiproliferative activity against breast cancer cell lines such as MCF-7. nih.govmdpi.com One study reported a series of 1,3,4-thiadiazole derivatives that displayed a wide range of anticancer activity against MCF-7 and HepG2 (hepatocellular carcinoma) cell lines, with IC₅₀ values ranging from 2.34 to 91.00 µg/mL. mdpi.com Another investigation into novel 1,3,4-thiadiazole and thiazolidinone-based molecules found that they exhibited significant cytotoxic effects on various cancer cell lines, including MCF-7, PC3 (prostate cancer), and MDA-MB-231 (breast cancer). nih.gov
The cytotoxic potential of 1,3,4-thiadiazole derivatives has been evaluated against a broad panel of tumor cell lines. Research has shown that some dihydrazone compounds featuring a 1,3,4-thiadiazole ring inhibit the growth of murine leukemia L1210 cells. nih.gov Other derivatives have been tested for their cytotoxicity against human neuroblastoma (SKNMC) and human colon cancer (HT29) cell lines. nih.govnih.gov
One compound, 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, showed good antiproliferative activity against cancers of the nervous system, including rhabdomyosarcoma/medulloblastoma (TE671) and glioma (C6), as well as colon carcinoma (HT-29). nih.gov Furthermore, spiro-acenaphthylene tethered- nih.govbepls.comnih.gov-thiadiazole demonstrated considerable efficacy against colon HT29 cancer cells with an IC₅₀ value of 24.3 ± 1.29 µM. mdpi.com Certain 2,5-diphenyl-1,3,4-thiadiazole derivatives have also displayed stronger antiproliferative activity in tested tumor cell lines compared to the reference drug SAHA. nih.gov
Interactive Data Table: Cytotoxic Effects of 1,3,4-Thiadiazole Derivatives on Various Tumor Cell Lines
| Compound Class/Derivative | Cell Line | Cancer Type | IC₅₀ Value | Source |
| Dihydrazone derivatives | L1210 | Murine Leukemia | Not Specified | nih.gov |
| Spiro-acenaphthylene tethered- nih.govbepls.comnih.gov-thiadiazole | HT29 | Colon Adenocarcinoma | 24.3 ± 1.29 µM | mdpi.com |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | TE671 | Medulloblastoma | Good Activity | nih.gov |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | C6 | Glioma | Good Activity | nih.gov |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives | SKNMC | Neuroblastoma | Not Specified | nih.gov |
| Honokiol derivatives with 1,3,4-thiadiazole | A549 | Lung Carcinoma | 1.62-4.61 μM | nih.gov |
The anticancer effects of 1,3,4-thiadiazole derivatives are believed to stem from multiple mechanisms of action. One prominent theory is their ability to interfere with DNA-related processes. bepls.com The structural resemblance to pyrimidine may allow these compounds to disrupt DNA replication. nih.gov Some derivatives have been found to inhibit enzymes crucial for DNA synthesis and maintenance, such as topoisomerases and DNA polymerases. bepls.com
Enzyme inhibition is another key proposed mechanism. For instance, some 1,3,4-thiadiazole derivatives act as inhibitors of carbonic anhydrase (CA) isozymes, particularly CA IX and CA II, which are involved in tumor growth. nih.gov Others have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. nih.govresearchgate.net The incorporation of a DNA-binding fragment into HDAC inhibitors with a 1,3,4-thiadiazole core has been explored as a strategy to enhance anticancer efficacy. nih.gov Additionally, some derivatives have been investigated as inhibitors of other enzymes like lipoxygenase and Bloom Helicase, which are implicated in cancer development and cell proliferation. nih.govresearchgate.net
An examination of preclinical biological research into derivatives of the 1,3,4-thiadiazole heterocyclic scaffold reveals a broad spectrum of therapeutic potential. The core structure, particularly when substituted at the 2- and 5-positions, has been the subject of extensive investigation, leading to significant mechanistic insights across various disease models, including parasitic, inflammatory, convulsive, and viral disorders. This article focuses on the specific findings related to the antiparasitic, anti-inflammatory, anticonvulsant, and antiviral activities of compounds based on this chemical framework.
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Thiadiazole Derivatives for Enhanced Performance
The rational design of novel derivatives based on the 2,5-dipyridin-2-yl-1,3,4-thiadiazole framework is a primary avenue for enhancing their performance in various applications. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural modifications influence biological activity or material properties.
Future design strategies should focus on systematic modifications of the pyridine (B92270) and thiadiazole rings. For instance, the introduction of various substituents on the pyridine rings can modulate the electronic and steric properties of the molecule, which in turn can affect its binding affinity to biological targets or its coordination behavior with metal ions. Research on related pyridine-containing thiadiazole derivatives has shown that the position and nature of substituents are critical. For example, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, moving the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, whereas the 3-pyridine analogue showed comparable activity to the lead compound. semanticscholar.org
Furthermore, modifications to the 1,3,4-thiadiazole (B1197879) core itself, while often less tolerated, can yield significant changes in properties. Replacement of the thiadiazole with other five-membered heterocycles like oxadiazoles (B1248032) or thiazoles has been explored in related compounds, often leading to a decrease or alteration in activity, highlighting the importance of the thiadiazole moiety. semanticscholar.org However, subtle changes, such as the introduction of different functional groups at the amino position in 2-amino-1,3,4-thiadiazole (B1665364) derivatives, have been shown to significantly impact biological outcomes.
The synthesis of coordination complexes with various metal ions is another promising direction. The bidentate nature of the this compound ligand allows for the formation of diverse supramolecular structures. The resulting coordination polymers can exhibit novel properties, and their architecture can be influenced by factors such as the choice of metal ion and counter-anions. rsc.org
A systematic approach to derivatization, guided by SAR data, will be crucial. The table below outlines potential modification sites and their expected impact, based on findings from related thiadiazole compounds.
| Modification Site | Potential Substituents | Anticipated Impact on Performance | Supporting Evidence from Related Compounds |
| Pyridine Ring | Halogens (Cl, F), Alkyl (CH₃), Alkoxy (OCH₃), Nitro (NO₂) | Modulation of electronic properties, lipophilicity, and binding interactions. | Substitution patterns on the pyridine ring significantly influence the inhibitory activity of related compounds. semanticscholar.org |
| Thiadiazole Core | Replacement with other heterocycles (oxadiazole, thiazole) | Alteration of core electronic structure and biological activity. | Core modification is often detrimental to activity, but can lead to novel properties. semanticscholar.org |
| Linker between Rings | Introduction of flexible or rigid linkers | Modification of conformational freedom and spatial arrangement of pyridine rings. | Not directly studied for this compound, but a key strategy in drug design. |
| Coordination with Metals | Transition metals (Ag⁺, Cu²⁺, Co²⁺) | Formation of supramolecular structures with unique photophysical or catalytic properties. | 2,5-bis(2-pyridyl)-1,3,4-thiadiazole forms dinuclear and mononuclear complexes. rsc.org |
Exploration of Novel and Interdisciplinary Applications
While much of the research on thiadiazole derivatives has focused on their medicinal applications, the unique properties of this compound open doors to a range of interdisciplinary applications. Future research should aim to explore these novel avenues.
In the realm of medicinal chemistry , the potential of this compound and its derivatives extends beyond a single therapeutic area. Based on the broad-spectrum activities observed in other 1,3,4-thiadiazole derivatives, future studies could investigate its efficacy as an:
Anticancer agent: Many 1,3,4-thiadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines. acs.orgorganic-chemistry.orgnih.gov The structural similarity to known anticancer drugs containing pyridine and thiadiazole moieties suggests that this compound could be a valuable scaffold for developing new oncology treatments.
Antimicrobial agent: The thiadiazole nucleus is a common feature in many antimicrobial compounds. chemmethod.comresearchgate.net Investigations into the antibacterial and antifungal properties of this compound and its derivatives could lead to the development of new anti-infective therapies.
Anti-inflammatory agent: Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory properties. This suggests a potential therapeutic application in inflammatory disorders.
Neuroprotective and Antiviral agents: Emerging research has pointed towards the potential of 1,3,4-thiadiazole compounds in treating neurodegenerative diseases and viral infections. mdpi.com
Beyond medicine, the coordinating ability of this compound makes it a candidate for applications in materials science . The formation of coordination polymers with transition metals can lead to materials with interesting photophysical, magnetic, or catalytic properties. semanticscholar.org These materials could find use in sensors, light-emitting devices, or as catalysts in chemical reactions.
The interdisciplinary nature of this research is highlighted by the potential for this compound to be used in agricultural chemistry . Thiadiazole derivatives have been investigated for their insecticidal and herbicidal activities, suggesting a role in crop protection.
Integration of Advanced Computational Methodologies for Predictive Research
The integration of advanced computational methodologies is poised to revolutionize the discovery and development of new this compound derivatives. In silico techniques offer a rapid and cost-effective means of predicting the properties and activities of novel compounds, thereby guiding synthetic efforts towards the most promising candidates.
Molecular docking is a powerful tool for predicting the binding affinity and interaction patterns of thiadiazole derivatives with specific biological targets. rsc.orgacs.orgorganic-chemistry.org For instance, docking studies can elucidate how a molecule fits into the active site of an enzyme, such as cyclooxygenase-2 (COX-2) for anti-inflammatory applications or epidermal growth factor receptor tyrosine kinase (EGFR-TK) for anticancer therapies. organic-chemistry.orgchemmethod.com This information is invaluable for understanding the mechanism of action and for designing derivatives with improved potency.
Molecular dynamics (MD) simulations can provide a more dynamic picture of ligand-protein interactions, assessing the stability of the complex over time. rsc.orgorganic-chemistry.org This can help to validate the results of docking studies and provide deeper insights into the binding process.
Density Functional Theory (DFT) calculations are instrumental in understanding the electronic properties of the thiadiazole derivatives. rsc.orgmdpi.comnih.gov DFT can be used to calculate various quantum chemical parameters, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the reactivity and electronic transitions of the molecule. These calculations can help in predicting the chemical reactivity and spectroscopic properties of new derivatives.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. rsc.orgorganic-chemistry.orgnih.gov These computational models can forecast the pharmacokinetic and toxicity profiles of new compounds, allowing for the early identification of candidates with unfavorable properties and reducing the likelihood of late-stage failures in drug development.
The following table summarizes the key computational methodologies and their applications in the study of this compound derivatives.
| Computational Method | Application | Predicted Properties | Relevance to Research |
| Molecular Docking | Prediction of ligand-protein interactions. | Binding affinity, binding mode, key interacting residues. | Guides the design of potent and selective inhibitors for various biological targets. acs.orgorganic-chemistry.orgchemmethod.com |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-protein complexes. | Conformational changes, interaction stability over time. | Validates docking results and provides a dynamic understanding of binding. rsc.orgorganic-chemistry.org |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | HOMO-LUMO gap, molecular orbital energies, reactivity descriptors. | Predicts chemical reactivity, spectroscopic properties, and electronic behavior. rsc.orgmdpi.comnih.gov |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Absorption, distribution, metabolism, excretion, and toxicity. | Early identification of drug candidates with favorable pharmacokinetic and safety profiles. rsc.orgorganic-chemistry.orgnih.gov |
Development of Sustainable and Scalable Synthetic Pathways
The future development and application of this compound and its derivatives will also depend on the availability of sustainable and scalable synthetic methods. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, which can be environmentally unfriendly and costly for large-scale production. Therefore, a key area of future research will be the development of greener and more efficient synthetic pathways.
The exploration of greener reagents and catalysts is another important aspect of sustainable synthesis. The use of solid-supported reagents, recyclable catalysts, and less toxic solvents can minimize the environmental impact of the synthesis process. For instance, propylphosphonic anhydride (B1165640) (T3P) has been used as a coupling and cyclodehydrating agent in the one-pot synthesis of 1,3,4-thiadiazoles, offering an alternative to more hazardous reagents. rsc.org Similarly, iodine-mediated oxidative C-S bond formation provides a transition-metal-free method for synthesizing 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org
Microwave-assisted synthesis and flow chemistry are modern techniques that can accelerate reaction times, improve yields, and allow for better control over reaction parameters, contributing to more sustainable and scalable processes.
The development of synthetic routes that are amenable to large-scale production is crucial for the eventual translation of promising compounds into practical applications. This requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Future research in this area should focus on developing robust, high-yielding, and environmentally benign synthetic methods for this compound and its derivatives, thereby facilitating their broader investigation and potential commercialization.
Q & A
Q. What are the common synthetic routes for 2,5-dipyridin-2-yl-1,3,4-thiadiazole, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves condensation reactions of hydrazine derivatives with pyridine-containing precursors. For example, multicomponent reactions using thiosemicarbazide, sodium acetate, and aromatic aldehydes in ethanol under reflux (10–12 hours) have been reported to yield high-purity thiadiazole derivatives . Optimization parameters include temperature control (reflux vs. room temperature), stoichiometric ratios of reactants, and choice of solvent (e.g., absolute ethanol for improved solubility). Catalytic bases like NaOAc can enhance reaction efficiency by deprotonating intermediates .
Q. How do coordination modes of this compound with transition metals influence its reactivity?
The compound acts as a bidentate ligand via pyridyl nitrogen and thiadiazole sulfur atoms, forming stable complexes with metals like Cu(II), Fe(III), and Zn(II). Coordination modes (e.g., monodentate vs. bridging) can be confirmed using X-ray crystallography (SHELXL refinement) and spectroscopic methods (FT-IR, UV-Vis). For instance, shifts in S–N stretching frequencies (FT-IR) and d-d transitions (UV-Vis) indicate metal-ligand interactions .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Single-crystal XRD : SHELX programs are widely used for determining bond lengths, angles, and supramolecular interactions .
- NMR spectroscopy : H and C NMR identify proton environments and confirm substitution patterns (e.g., pyridyl vs. thiadiazole protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How does solvent polarity affect the solubility and stability of this compound?
The compound exhibits higher solubility in polar aprotic solvents (DMF, DMSO) due to its heteroaromatic structure. Stability studies in ethanol or water reveal degradation via hydrolysis of the thiadiazole ring under acidic/alkaline conditions. Solubility profiles should be quantified using UV-Vis spectroscopy at varying pH .
Advanced Research Questions
Q. How can contradictory data in coordination studies (e.g., variable magnetic moments) be resolved?
Discrepancies in magnetic properties (e.g., high-spin vs. low-spin Fe(III) complexes) may arise from ligand field effects or crystallographic disorder. To resolve these:
Q. What computational methods are effective for predicting the electronic properties of thiadiazole derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts HOMO-LUMO gaps, charge distribution, and reactive sites. For example, methyl substitution on the thiadiazole ring increases thermodynamic stability in the gaseous phase, as shown by Gibbs energy calculations .
Q. How can thermodynamic stability in different phases (solid vs. gas) be experimentally determined?
Q. What strategies improve yield in multi-component reactions involving thiadiazole derivatives?
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) can accelerate imine formation.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining high yields (>85%) .
- In situ monitoring : Use HPLC or H NMR to track intermediate formation and optimize stepwise additions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
